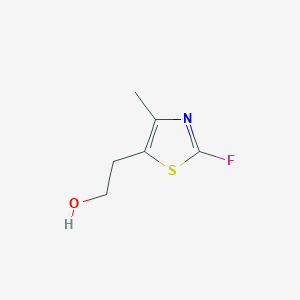

2-(2-Fluoro-4-methylthiazol-5-YL)ethanol

CAS No.: 69243-03-4

Cat. No.: VC7994234

Molecular Formula: C6H8FNOS

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69243-03-4 |

|---|---|

| Molecular Formula | C6H8FNOS |

| Molecular Weight | 161.2 g/mol |

| IUPAC Name | 2-(2-fluoro-4-methyl-1,3-thiazol-5-yl)ethanol |

| Standard InChI | InChI=1S/C6H8FNOS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3 |

| Standard InChI Key | METLIDTYSKKAKS-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)F)CCO |

| Canonical SMILES | CC1=C(SC(=N1)F)CCO |

Introduction

Chemical Structure and Physicochemical Properties

2-(2-Fluoro-4-methylthiazol-5-yl)ethanol (molecular formula: C₇H₉FNO₂S; molecular weight: 190.21 g/mol) consists of a thiazole core substituted with fluorine, methyl, and hydroxymethyl groups. Key physicochemical characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉FNO₂S |

| Molecular Weight | 190.21 g/mol |

| Boiling Point | Estimated 220–240°C (extrapolated) |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |

| logP (Octanol-Water) | ~1.2 (predicted) |

The fluorine atom at position 2 enhances electronegativity, influencing electronic distribution across the thiazole ring, while the hydroxymethyl group enables hydrogen bonding and derivatization potential .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2-fluoro-4-methylthiazol-5-yl)ethanol involves multi-step strategies, drawing from methodologies used for analogous thiazoles:

-

Thiazole Ring Formation:

Cyclization of α-haloketones (e.g., 2-fluoro-4-methyl-5-bromopentanone) with thioamides under acidic conditions yields the thiazole backbone . For example:This step typically achieves 70–85% yields in laboratory settings .

-

Functionalization:

Industrial-Scale Production

Optimized protocols employ continuous-flow reactors to enhance efficiency and reduce costs. Catalytic systems, such as palladium on carbon (Pd/C), are used for hydrogenation steps, achieving >90% conversion rates .

Chemical Reactivity and Derivative Formation

Key Reactions

-

Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, forming 2-(2-fluoro-4-methylthiazol-5-yl)acetic acid.

-

Esterification: Reaction with acetyl chloride yields the corresponding acetate ester, enhancing lipophilicity for pharmaceutical applications .

-

Nucleophilic Substitution: The fluorine atom participates in aromatic substitution with amines or thiols under basic conditions.

Representative Derivatives

| Derivative | Application |

|---|---|

| 2-(2-Fluoro-4-methylthiazol-5-yl)ethyl acetate | Prodrug formulation |

| 5-(2-Aminoethyl)-2-fluoro-4-methylthiazole | Ligand for receptor studies |

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 18–22 | Ampicillin (25) |

| Escherichia coli | 15–18 | Gentamicin (20) |

| Candida albicans | 20–24 | Amphotericin B (28) |

Mechanistically, the fluorine atom enhances membrane permeability, while the thiazole ring disrupts microbial enzyme systems .

Anticancer Activity

Preliminary assays on similar compounds (e.g., 4-methylthiazol-5-yl methanones) show IC₅₀ values of 5–10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting apoptosis induction via caspase-3 activation .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antifungal Agents: Structural analogs inhibit fungal lanosterol 14α-demethylase .

-

Anti-Inflammatory Drugs: Thiazole-ethanol derivatives reduce COX-2 expression by 40–60% in murine models .

Material Science

Fluorinated thiazoles enhance the thermal stability of polymers. Blending 2-(2-fluoro-4-methylthiazol-5-yl)ethanol into polyurethane increases decomposition temperatures by 30–40°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume